2-(Pyrrolidin-1-yl)benzoic acid is a chemical compound characterized by its unique structure, which consists of a benzoic acid moiety substituted with a pyrrolidine ring. Its molecular formula is and it has a molecular weight of 193.23 g/mol. This compound is classified under the category of carboxylic acids and is recognized for its potential applications in medicinal chemistry and organic synthesis.
2-(Pyrrolidin-1-yl)benzoic acid falls under the classification of heterocyclic compounds due to the presence of the pyrrolidine ring, which contains nitrogen. It is also categorized as an aromatic compound because of the benzoic acid structure.
The synthesis of 2-(Pyrrolidin-1-yl)benzoic acid can be achieved through several methods, primarily involving the reaction between benzoic acid derivatives and pyrrolidine. One common method includes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solvents like dichloromethane or ethanol may facilitate the reaction process.
The molecular structure of 2-(Pyrrolidin-1-yl)benzoic acid features a pyrrolidine ring attached to the second position of the benzoic acid. This configuration contributes to its unique chemical behavior.
2-(Pyrrolidin-1-yl)benzoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or reagents, such as sulfuric acid for esterification or lithium aluminum hydride for reduction, and are typically carried out under controlled laboratory conditions.
The mechanism of action for 2-(Pyrrolidin-1-yl)benzoic acid involves its interaction with biological targets, particularly in medicinal chemistry applications. The pyrrolidine ring enhances its binding affinity to various receptors, potentially influencing pharmacological activity.
Research indicates that derivatives of this compound may exhibit activity against certain biological pathways, making them candidates for drug development. The exact mechanisms can vary based on structural modifications and target interactions.
Relevant data from chemical databases confirm these properties, aiding in understanding its behavior during synthesis and application .
2-(Pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
The emergence of 2-(pyrrolidin-1-yl)benzoic acid (CAS 78648-27-8) reflects medicinal chemistry’s strategic focus on hybrid heterocyclic scaffolds. This compound integrates two privileged motifs: a pyrrolidine ring—a saturated five-membered nitrogen heterocycle—and a benzoic acid group, known for its metabolic stability and hydrogen-bonding capability [6] [8]. Its synthesis aligns with the broader exploration of substituted benzoic acids in the late 20th century, driven by the need for novel pharmacophores targeting antibiotic resistance and cancer [7].
Pyrrolidine derivatives gained prominence in drug development following the FDA approval of pyrrolidine-containing antibiotics like meropenem (1996) and anticancer agents like crizotinib [7]. The rationale stemmed from pyrrolidine’s ability to:
Table 1: Key FDA-Approved Drugs Featuring Pyrrolidine Motifs
Drug Name | Approval Year | Therapeutic Class | Indication |
---|---|---|---|
Meropenem | 1996 | Carbapenem antibiotic | Bacterial infections |
Cefepime | 1996 | 4th-gen cephalosporin | Bacterial infections |
Ertapenem | 2001 | Carbapenem antibiotic | Bacterial infections |
Crizotinib | 2011 | ALK/ROS1 inhibitor | Non-small cell lung cancer |
Relebactam | 2019 | β-lactamase inhibitor | Complicated UTIs |
Benzoic acid derivatives, conversely, were leveraged for their biosynthetic compatibility (e.g., as amino acid analogs) and ease of derivatization into esters, amides, or salts [10]. The fusion of these motifs in 2-(pyrrolidin-1-yl)benzoic acid created a versatile scaffold for structure-activity relationship (SAR) studies, particularly in antibacterial and anticancer contexts where such hybrids demonstrated enhanced target affinity [3] .
2-(Pyrrolidin-1-yl)benzoic acid exemplifies rational pharmacophore hybridization, where complementary fragments are merged to optimize drug-likeness. Its molecular architecture (C₁₁H₁₃NO₂; MW 191.23 g/mol) enables dual modes of target interaction [6] [8]:
Table 2: Electronic and Steric Properties of 2-(Pyrrolidin-1-yl)benzoic Acid
Property | Value/Descriptor | Pharmacological Implication |
---|---|---|
logP | ~1.5 (calculated) | Balanced lipophilicity for membrane permeation |
pKa (COOH) | ~4.0 (estimated) | Ionization at physiological pH enhances solubility |
pKa (N-tertiary) | ~10.0 (estimated) | Protonation in lysosomes aids tissue accumulation |
H-bond acceptors | 3 (carbonyl O, two in COOH) | Target engagement with polar enzyme pockets |
H-bond donors | 1 (COOH) | Specificity for complementary residues |
This bifunctionality is evident in SAR studies of analogs:
In anticancer applications, such derivatives exploit pyrrolidine’s role in kinase inhibition (e.g., binding to ATP pockets) and benzoic acid’s capacity for DNA minor groove interactions [7] . For antibiotics, the scaffold disrupts bacterial cell wall synthesis by mimicking D-alanyl-D-alanine termini or inhibiting β-lactamases .
Table 3: Structural Analogs and Their Modifications
Compound Name | CAS Number | Structural Variation | Biological Application |
---|---|---|---|
2-(Pyrrolidin-1-yl)benzoic acid | 78648-27-8 | Parent scaffold | Broad SAR studies |
2-(Pyrrolidin-1-yl)benzoic acid hydrochloride | 121594817* | Salt form (enhanced solubility) | Crystallography & formulation |
5-Methyl-2-(pyrrolidin-1-yl)benzoic acid | 689142-42-5 | 5-methyl substitution | Antibacterial lead optimization |
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid | 852934-02-2 | Para-position; carbonyl; methyl linker | Kinase inhibitor design |
*PubChem CID
The scaffold’s versatility is further demonstrated in pro-drug design. Esterification of the carboxylic acid (e.g., ethyl ester) improves oral bioavailability, while the pyrrolidine nitrogen allows alkylation to modulate pharmacokinetics [3] . These strategic modifications underscore its value as a molecular "Swiss army knife" in addressing multi-drug resistance and target selectivity challenges [7] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9